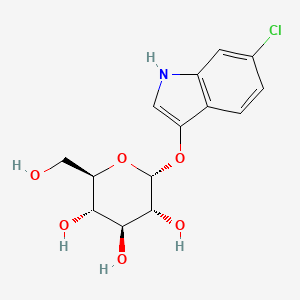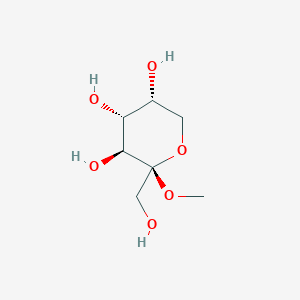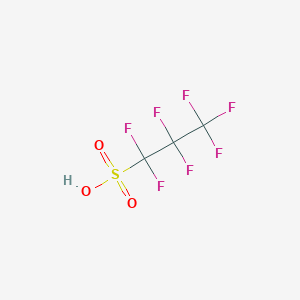
6-Chloro-3-indoxyl-alpha-D-glucopyranoside
Overview
Description
6-Chloro-3-indoxyl-alpha-D-glucopyranoside is a chromogenic substrate for alpha-glucosidase . It yields a salmon-colored precipitate when it reacts with the enzyme . It is used in biochemistry as an enzyme substrate .
Molecular Structure Analysis
The molecular formula of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside is C14H16ClNO6 . Its molecular weight is 329.74 g/mol .Chemical Reactions Analysis
6-Chloro-3-indoxyl-alpha-D-glucopyranoside is a substrate for the enzyme alpha-glucosidase . When it reacts with this enzyme, it yields a salmon-colored precipitate .Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside is 329.74 g/mol . The predicted boiling point is 630.2°C . The predicted density is 1.641 g/cm3 .Scientific Research Applications
Chromogenic Substrate for α-Glucosidase
6-Chloro-3-indoxyl-alpha-D-glucopyranoside is a chromogenic substrate for α-glucosidase . When this compound is used with α-glucosidase, it yields a salmon-colored precipitate . This property makes it useful in various research applications where the activity of α-glucosidase needs to be detected.
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate to reduce toxicity . It plays a crucial role in the synthesis of various pharmaceutical compounds, contributing to the development of safer and more effective drugs .
Enzyme Substrate in Diagnostic Reagents
6-Chloro-3-indoxyl-alpha-D-glucopyranoside is used as an enzyme substrate in diagnostic reagents . Its interaction with certain enzymes produces specific color changes, which can be used to detect and measure the presence of these enzymes .
Detection of β-Galactosidase Activity
In conjunction with IPTG, this compound is used for the detection of β-galactosidase activity in bacterial colonies . It is used in a colorimetric assay to distinguish recombinants (white) from non-recombinants (salmon) .
Simultaneous Detection of GUS and Lac Activities
When used with X-glu, 6-Chloro-3-indoxyl-alpha-D-glucopyranoside is useful for the simultaneous detection of GUS and Lac activities on the same plate . This allows researchers to monitor the activity of two different enzymes at the same time .
Large Scale Production for Chemical, Diagnostic, and Pharmaceutical Industries
This compound is available on a large scale and is intended for use in the chemical, diagnostic, pharmaceutical, and related industries . Its wide availability and versatility make it a valuable resource in various scientific research applications .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, where it catalyzes the hydrolysis of α-glucosidic linkages present at the non-reducing end of polysaccharides to release α-glucose.
Mode of Action
6-Chloro-3-indoxyl-alpha-D-glucopyranoside acts as a chromogenic substrate for α-glucosidase . When the enzyme acts on this compound, it cleaves the glycosidic bond, releasing a salmon-colored precipitate . This color change allows for the visual detection and quantification of α-glucosidase activity.
Biochemical Pathways
The action of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside primarily affects the carbohydrate metabolism pathway . Specifically, it is involved in the final step of the digestion of dietary carbohydrates where α-glucosidase breaks down complex sugars into glucose for absorption in the small intestine.
Pharmacokinetics
It is known that the compound should be stored at temperatures below -15°c and protected from light to maintain its stability .
Result of Action
The cleavage of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside by α-glucosidase results in the formation of a salmon-colored precipitate . This color change is used as a marker for the presence and activity level of α-glucosidase, allowing for the detection and quantification of this enzyme in various biological and diagnostic applications.
Action Environment
The action of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside is influenced by environmental factors such as temperature and light exposure. It is recommended to store the compound at temperatures below -15°C and protect it from light to maintain its stability and efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-RGDJUOJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268703 | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-indoxyl-alpha-D-glucopyranoside | |
CAS RN |
467214-46-6 | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467214-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3-indolyl alpha-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[4-(Methylthio)phenoxy]acetonitrile](/img/structure/B3041949.png)

